Product packaging for 2',7'-Dibromofluorescein(Cat. No.:CAS No. 25709-81-3)

2',7'-Dibromofluorescein

Cat. No.: B3188919
CAS No.: 25709-81-3
M. Wt: 490.1 g/mol
InChI Key: YNBZQSXWRWAXMV-UHFFFAOYSA-N
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Description

Historical Trajectory of Research on Fluorescein (B123965) Dyes and Their Halogenated Variants

The history of fluorescein dyes began in 1871 when the German chemist Adolf von Baeyer first synthesized the parent compound, which he named "resorcinphthalein". biotium.comfluorofinder.com This synthesis, achieved by the condensation of phthalic anhydride (B1165640) with resorcinol (B1680541), produced a dark red powder that exhibited intense yellow-green fluorescence in alkaline solutions. fluorofinder.com This striking property, termed fluorescence, gave the compound its modern name, fluorescein. nih.gov The discovery of fluorescein was a pivotal moment in the development of synthetic fluorophores and laid the groundwork for the entire class of xanthene dyes. biotium.comnih.gov

Following the initial discovery, scientific inquiry naturally progressed to modifying the core fluorescein structure to create a palette of dyes with diverse properties. A significant direction of this research involved the halogenation of the fluorescein molecule. The introduction of halogen atoms (such as chlorine, bromine, and iodine) onto the xanthene core was found to profoundly influence the dye's spectral properties. One of the most well-known early examples of a halogenated fluorescein is eosin (B541160) Y, or tetrabromofluorescein. The bromination of fluorescein to yield a red-colored dye was a well-established reaction, demonstrating the significant color shift that could be achieved through halogenation. pixel-online.netpixel-online.netyoutube.com

The systematic investigation into halogenated fluoresceins led to the synthesis and characterization of a wide array of derivatives, including mono-, di-, tri-, and tetra-halogenated compounds. google.com Researchers developed various methods for these syntheses, from direct reaction with molecular bromine to electrosynthetic approaches that generate the reactive bromine species in-situ. pixel-online.netgoogle.com This historical development was not merely an academic exercise in synthesis but was driven by the quest for new tools for a variety of applications, from textile dyeing to biological staining. The ability to fine-tune the dye's properties through halogenation made these compounds invaluable in the expanding fields of biochemistry and cell biology. nih.gov

Rationale for Bromination in Fluorescein Core Modification and its Academic Significance

The deliberate introduction of bromine atoms into the fluorescein core is a key strategy for modifying its physicochemical and photophysical properties. This process, known as bromination, is of considerable academic significance because it allows for the rational design of fluorescent molecules with tailored characteristics for specific scientific applications.

The primary rationale for brominating fluorescein is to alter its electronic structure, which in turn changes how the molecule interacts with light. Key modifications include:

Shift in Absorption and Emission Spectra: The addition of heavy atoms like bromine to the xanthene ring system typically causes a red shift (a shift to longer wavelengths) in both the maximum absorption and emission wavelengths. This is clearly observed in the transition from the yellow-green fluorescence of fluorescein to the red color of eosin Y (tetrabromofluorescein). youtube.com This ability to tune the color is crucial for applications requiring specific excitation sources (e.g., lasers) or for multicolor imaging experiments.

Enhanced Intersystem Crossing: Halogenation, particularly with heavier halogens like bromine, promotes a phenomenon known as intersystem crossing. This is a process where the molecule in its excited singlet state can convert to a longer-lived excited triplet state. Dyes with high triplet state yields are effective photosensitizers, capable of generating reactive oxygen species (ROS) upon illumination. This property is the basis for their use in photodynamic therapy and as photoredox organocatalysts. pixel-online.net

Modified Quantum Yield and Photostability: While halogenation can sometimes lead to a decrease in fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), it can enhance the photostability of the dye, making it more resistant to photobleaching during prolonged imaging experiments.

Altered Solubility: The introduction of bromine atoms can also change the solubility of the dye. For example, the tetrabromo derivative of fluorescein shows a significantly increased solubility in water compared to the parent fluorescein, which can be advantageous for biological applications. pixel-online.net

The academic significance of these modifications is vast. The ability to create a series of related dyes with systematically varied properties allows researchers to study structure-property relationships in detail. pixel-online.net Furthermore, the resulting brominated fluoresceins, including 2',7'-Dibromofluorescein, have become valuable tools. The challenges associated with controlling the degree of bromination to selectively produce specific isomers like dibromofluorescein (B1618816) have also spurred innovation in synthetic chemistry, leading to the development of more precise and efficient reaction protocols. google.comnih.gov

Table 1: Comparison of Fluorescein and its Tetrabromo- derivative

PropertyFluoresceinEosin Y (Tetrabromofluorescein)
Color (Appearance)Dark orange/red powder wikipedia.orgRed powder youtube.com
Fluorescence ColorIntense yellow-green biotium.comRed fluorescence
Key ModificationNone (Parent compound)Four bromine atoms added pixel-online.net
Effect of Modification-Red-shifted spectrum, enhanced intersystem crossing pixel-online.netyoutube.com

Overview of Key Research Avenues for this compound and Related Congeners

The research applications of this compound and its related halogenated congeners are diverse, stemming from the unique properties imparted by the bromine atoms. These compounds serve not just as simple dyes but as functional molecules in various scientific domains.

One major research avenue is their use as fluorescent probes and stains . Like other fluorescein derivatives, this compound can be used for labeling and imaging. Its specific spectral properties make it a candidate for studies where the fluorescence of standard fluorescein may not be optimal. A parallel can be drawn to its chlorinated congener, 2',7'-dichlorofluorescein (B58168), which is a well-known indicator for oxidative stress in cellular systems. nih.gov The di-halogenated structure is a common motif for probes designed to detect reactive oxygen species.

Another significant area of research is in synthetic chemistry . Brominated fluoresceins are versatile chemical intermediates. nih.gov The bromine atoms serve as reactive handles, allowing for further chemical modifications through cross-coupling reactions to build more complex molecular architectures. This enables the creation of sophisticated sensors, probes, or functional materials where the fluorescein core acts as a signaling unit.

Furthermore, brominated fluoresceins are investigated as photosensitizers and photoredox catalysts . The "heavy atom effect" from bromine enhances the generation of triplet states, making compounds like this compound potential candidates for applications in photodynamic therapy, where light is used to activate a drug to kill diseased cells, and in organic synthesis, where they can catalyze chemical reactions using light energy. pixel-online.net

Finally, these compounds are important in materials science and analytical chemistry . They are used as components in color additives and are subject to rigorous analytical characterization to ensure purity. researchgate.net High-performance liquid chromatography (HPLC) methods have been developed to separate and quantify fluorescein and its various brominated derivatives, including dibromofluorescein isomers, highlighting their importance in regulated products. researchgate.net The study of these molecules contributes to the development of more sensitive and precise analytical techniques.

Table 2: Research Applications of Halogenated Fluoresceins

Compound TypeKey Research AreaExample Application
DibromofluoresceinsAnalytical ChemistryComponent in certified color additives requiring purity analysis. researchgate.net
Tetrabromofluorescein (Eosin Y)Photoredox CatalysisUsed as an organocatalyst in electrosynthesis. pixel-online.net
DichlorofluoresceinsCell BiologyUsed as a probe for detecting intracellular oxidative stress. nih.gov
General Brominated FluoresceinsSynthetic ChemistryServe as building blocks for creating more complex functional molecules. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H10Br2O5 B3188919 2',7'-Dibromofluorescein CAS No. 25709-81-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25709-81-3

Molecular Formula

C20H10Br2O5

Molecular Weight

490.1 g/mol

IUPAC Name

2',7'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C20H10Br2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H

InChI Key

YNBZQSXWRWAXMV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Br)O)O)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Br)O)O)Br

Other CAS No.

25709-81-3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 ,7 Dibromofluorescein

Established Synthetic Pathways for Dibromofluorescein (B1618816) Compounds

The creation of dibromofluorescein compounds hinges on the controlled introduction of bromine atoms onto the fluorescein (B123965) backbone. This section explores both classical and modern approaches to achieving this, with a key focus on controlling the position of bromination.

Regioselective Bromination Techniques and Controlling Isomer Formation

The direct bromination of fluorescein can lead to a mixture of brominated products, including the tetrabromo derivative, Eosin (B541160) Y. pixel-online.netpixel-online.netyoutube.com Achieving regioselectivity to specifically synthesize 2',7'-dibromofluorescein requires careful control of reaction conditions. While direct synthesis of this compound from fluorescein is less commonly detailed, the principles of electrophilic aromatic substitution on the xanthene core are central. The positions on the fluorescein molecule exhibit different reactivities, which can be exploited to control isomer formation.

In related systems, such as the bromination of unprotected anilines, the use of ionic liquids as solvents with copper(II) bromide has been shown to afford high regioselectivity, favoring para-substitution under mild conditions. beilstein-journals.org This suggests that solvent choice and catalyst systems are critical in directing the bromination of complex aromatic structures. For instance, the bromination of a stable synthetic bacteriochlorin (B1244331) with N-bromosuccinimide (NBS) resulted in highly regioselective bromination at the 15-position. nih.gov In contrast, a similar bacteriochlorin lacking a key methoxy (B1213986) group yielded a mixture of mono- and di-bromo isomers, highlighting the profound effect of existing substituents on the regioselectivity of bromination. nih.gov

The challenge in controlling isomer formation often necessitates chromatographic separation to isolate the desired this compound from other isomers like 4',5'-dibromofluorescein. sigmaaldrich.comsigmaaldrich.com

Electrosynthetic Approaches to Brominated Fluoresceins

Electrosynthesis presents a sustainable and efficient alternative for the bromination of fluorescein. pixel-online.netpixel-online.net This method involves the in-situ generation of the reactive bromine species from bromide ions at an anode, which then reacts with fluorescein. pixel-online.net This approach avoids the direct handling of hazardous elemental bromine and allows for precise control over the reaction by adjusting parameters such as voltage and reaction time. pixel-online.netyoutube.com

The electrosynthetic bromination of fluorescein has been demonstrated as a facile method to produce Eosin Y (tetrabromofluorescein). pixel-online.netpixel-online.netyoutube.com The reaction progress can be easily monitored by the color change from yellow to red and the quenching of the intense green fluorescence of fluorescein. pixel-online.netpixel-online.net While this method has been primarily showcased for the synthesis of the fully brominated product, the principles could be adapted to control the degree of bromination and potentially favor the formation of dibromo-isomers through careful control of electrochemical conditions. The use of commercial electrodes like carbon and platinum can drive the electrochemical oxidation of bromide to generate bromine for the bromination of organic molecules. nih.gov

Strategies for Post-Synthetic Derivatization and Functionalization

Once synthesized, this compound serves as a versatile platform for further chemical modification. The bromine atoms act as handles for introducing a wide array of functional groups, thereby modulating the molecule's properties or enabling its conjugation to other molecules of interest.

Esterification and Amidation for Modulating Properties

Esterification and amidation of the carboxylic acid group of this compound are common strategies to alter its physical and chemical properties. These modifications can impact solubility, cell permeability, and spectral characteristics. While specific examples detailing the esterification and amidation of this compound are not prevalent in the provided search results, these are standard organic transformations. For instance, the general principle of modifying carboxylic acids is well-established in organic synthesis.

Advanced Conjugation Chemistries (e.g., Click Chemistry, Suzuki/Sonogashira Couplings) for Probe Development

The bromine atoms on the this compound scaffold are ideal for engaging in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are instrumental in the development of sophisticated molecular probes.

Click Chemistry: This suite of reactions, known for its high efficiency and biocompatibility, is a powerful tool for bioconjugation. While direct examples with this compound are not explicitly detailed, the introduction of azide (B81097) or alkyne functionalities via the bromo groups would enable its participation in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) or strain-promoted azide-alkyne cycloadditions (SPAAC). nih.gov2bscientific.com These strategies are widely used to attach fluorophores to biological targets for visualization and analysis. nih.gov

Suzuki and Sonogashira Couplings: These palladium-catalyzed cross-coupling reactions are workhorses in modern organic synthesis for creating C-C bonds. nih.govwikipedia.orgharvard.edulibretexts.org

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. harvard.edulibretexts.org this compound can be coupled with various aryl or vinyl boronic acids to introduce new substituents at the 2' and 7' positions. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields. nih.govreddit.com For example, the Suzuki coupling has been used to synthesize biaryl compounds from dibromo-thiophenes. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This allows for the introduction of alkyne moieties onto the this compound core. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org The resulting alkynyl-functionalized fluoresceins can serve as building blocks for more complex probes or materials. The Sonogashira coupling has been successfully employed with a variety of aryl halides, including dibromo- and dichloro-pyridines. rsc.orgrsc.org

The strategic application of these coupling reactions enables the synthesis of a vast library of this compound derivatives with tailored properties for applications in fluorescence imaging, sensing, and materials science.

Synthesis of Precursors and Related Compounds (e.g., Dibromofluorenone)

The synthesis of precursors and related structures, such as 2,7-dibromofluorenone, is also of significant interest as these compounds are important intermediates in the synthesis of various functional materials. google.comgoogle.com

Several methods for the synthesis of 2,7-dibromofluorenone have been reported:

Oxidation of 2,7-dibromofluorene (B93635): A common route involves the oxidation of 2,7-dibromofluorene using an oxidizing agent like chromium trioxide (CrO₃) in acetic acid. chemicalbook.com Another method utilizes potassium hydroxide (B78521) and air in a benzene (B151609) solvent. google.com

Direct Bromination of Fluorenone: A one-step synthesis involves the direct bromination of fluorenone using bromine in acetic acid and fuming sulfuric acid with an iron-iodine catalyst. google.com

These synthetic routes provide access to the key 2,7-dibrominated fluorene (B118485) core structure, which is a building block for many advanced materials. rsc.orgresearchgate.netsigmaaldrich.com

Advanced Spectroscopic and Photophysical Characterization of 2 ,7 Dibromofluorescein

High-Resolution Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of 2',7'-dibromofluorescein provide fundamental insights into its molecular structure and energy levels.

The absorption spectrum of this compound is characterized by distinct bands corresponding to electronic transitions within the xanthene core. The introduction of bromine atoms leads to a bathochromic (red) shift in the absorption maximum compared to unsubstituted fluorescein (B123965). This is attributed to the electron-withdrawing nature of the halogens, which affects the energy of the molecular orbitals.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter in quantitative analysis. For fluorescein derivatives, the molar absorptivity is influenced by the specific substituents on the xanthene ring. acs.org In an acidulous medium, this compound can form binary complexes with certain molecules, leading to changes in its absorption properties. science.gov

The table below summarizes the absorption characteristics of this compound and a related compound for comparison.

CompoundSolvent/Mediumλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
This compoundAcidulous Medium (in complex)--
4',5'-DibromofluoresceinCTAC Micellar Solution495-500, 530 (HR⁻), 517 (R²⁻)-

Data for this compound molar absorptivity in a specific solvent was not available in the search results. The table includes data for a related isomer to provide context on the absorption of dibrominated fluoresceins. researchgate.net

Upon excitation with light of an appropriate wavelength, this compound exhibits fluorescence, emitting light at a longer wavelength than it absorbs. The fluorescence emission spectrum is a mirror image of the absorption spectrum.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of fluorescein derivatives is highly dependent on the nature and position of substituents on the xanthene and phenyl rings. researchgate.net Halogenation, in particular, is known to influence the quantum yield.

In an acidic medium, the interaction of this compound with certain compounds can lead to fluorescence quenching. science.gov The maximum fluorescence emission wavelength for the this compound complex in this environment is observed at 535 nm. science.govscience.gov The quantum yield of fluorescein derivatives can vary significantly, with some halogenated derivatives exhibiting very low fluorescence. rsc.org

CompoundSolvent/Mediumλem (nm)Quantum Yield (Φf)
This compoundAcidulous Medium (in complex)535-
FluoresceinHEPES buffer (pH 7.4)5160.93 (dianion)

Specific quantum yield data for this compound was not available in the provided search results. Data for fluorescein is included for comparative purposes. acs.org

Time-Resolved Fluorescence Spectroscopy and Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique used to study the dynamic processes that occur in the excited state of a molecule. nih.gov This method provides information on the fluorescence lifetime (τf), which is the average time a molecule spends in the excited state before returning to the ground state.

The excited-state dynamics of fluorescein and its derivatives are complex and involve several competing deactivation pathways, including fluorescence, intersystem crossing (ISC) to the triplet state, and non-radiative decay. The presence of heavy atoms like bromine in this compound is known to enhance the rate of intersystem crossing due to the heavy-atom effect. This, in turn, can lead to a decrease in the fluorescence quantum yield and lifetime. researchgate.net

Studies on related fluorescein derivatives have shown that the fluorescence lifetime is remarkably dependent on the substitution on the xanthene ring. researchgate.net For instance, time-dependent inhibition has been observed for this compound in certain enzymatic reactions, suggesting complex interactions in the excited state. researchgate.net

Influence of Solvent Environment and Molecular Microenvironments on Photophysical Properties

The photophysical properties of this compound are highly sensitive to its immediate surroundings, including the polarity of the solvent and the presence of specific molecular microenvironments.

Solvatochromism refers to the change in the color of a substance (and hence its absorption and emission spectra) with a change in the polarity of the solvent. mdpi.com Fluorescein derivatives often exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (red-shift) in more polar solvents. mdpi.com This is due to the stabilization of the more polar excited state by the polar solvent molecules. The solvatochromic behavior of dyes like this compound makes them useful as probes for characterizing the polarity of microenvironments. medchemexpress.com

In solution, this compound can exist in various protolytic forms (cationic, neutral, monoanionic, and dianionic) depending on the pH of the medium. These different ionic species exhibit distinct absorption and emission characteristics. dntb.gov.uascilit.com

Furthermore, the neutral form of fluorescein and its derivatives can exist in a tautomeric equilibrium between a colored quinonoid form and a colorless, non-fluorescent lactone form. acs.orgmdpi.com The position of this equilibrium is strongly influenced by the solvent environment. In polar solvents, the quinonoid form is generally favored, while in nonpolar solvents, the lactone form predominates. The introduction of bromine atoms can affect the relative stability of these tautomers. Studies on related dibromofluorescein (B1618816) compounds have shown that the tendency to form the lactone is influenced by the position of the bromine atoms. mdpi.com For example, in micellar solutions, the neutral form of many fluorescein derivatives is highly converted into the colorless lactone. researchgate.net The various forms of this compound, including its ester, can exhibit different tautomeric equilibria. umich.edu

Heavy Atom Effects and Intersystem Crossing Pathways

The photophysical properties of this compound are significantly influenced by the presence of two bromine atoms on the xanthene core. These bromine atoms induce a phenomenon known as the "heavy atom effect," which plays a crucial role in dictating the de-excitation pathways of the molecule's excited state. The heavy atom effect enhances spin-orbit coupling, a physical interaction between the electron's spin and its orbital motion. This enhanced coupling facilitates transitions between electronic states of different spin multiplicity, specifically promoting intersystem crossing (ISC) from the excited singlet state (S₁) to the excited triplet state (T₁).

In its parent molecule, fluorescein, the primary de-excitation pathway from the S₁ state is fluorescence, with a very low quantum yield for triplet formation (Φ_T ≈ 0.03 in water). pnas.org This makes fluorescein an excellent fluorescent probe but an inefficient photosensitizer for applications requiring triplet state reactivity, such as photodynamic therapy. pnas.org The introduction of heavy atoms like bromine dramatically alters this behavior.

In this compound, the rate of intersystem crossing becomes much more competitive with the rate of fluorescence. Research has shown that the triplet quantum yield (Φ_T) for this compound in water is approximately 0.42. pnas.org This represents a 14-fold increase in the efficiency of triplet state formation compared to fluorescein. This significant enhancement in ISC is a direct consequence of the internal heavy atom effect exerted by the two bromine atoms. acs.orgrsc.org The increased triplet yield makes this compound and other halogenated fluoresceins more effective as photodynamic sensitizers and photocatalysts. pnas.orgacs.orgrsc.org

The position of the halogen substituents on the xanthene core also influences the efficiency of intersystem crossing. Studies on various halogenated fluorescein derivatives have demonstrated that substitution on the xanthene ring, as is the case with this compound, is particularly effective at increasing the photoredox initiating performance due to the enhanced ISC efficiency. acs.orgrsc.org

CompoundSolventTriplet Quantum Yield (Φ_T)Reference
FluoresceinWater0.03 pnas.org
This compoundWater0.42 pnas.org
2',4',5',7'-Tetrabromofluorescein (Eosin Y)Water0.57 pnas.org
2',4',5',7'-Tetraiodofluorescein (Erythrosin B)Water0.76 pnas.org

This table presents the triplet quantum yields for fluorescein and some of its halogenated derivatives, illustrating the impact of the heavy atom effect.

Photostability and Degradation Mechanisms in Research Applications

The utility of a fluorescent dye or photosensitizer in research applications is often limited by its photostability. Photodegradation, or photobleaching, leads to a loss of signal in fluorescence microscopy and a decrease in efficiency in applications like photodynamic therapy or photocatalysis. While this compound is generally considered more stable than some other dyes, it is susceptible to degradation upon prolonged or intense irradiation with visible light. rsc.org

The primary mechanism of photodegradation for many xanthene dyes involves the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). The triplet state of the dye, populated efficiently via intersystem crossing, can transfer its energy to ground-state molecular oxygen (³O₂), producing highly reactive ¹O₂. nih.gov This same property that makes it a useful photosensitizer also contributes to its own destruction. The generated singlet oxygen can then react with a ground-state dye molecule, leading to its irreversible chemical modification and the loss of its chromophore.

Specific degradation products for this compound are not extensively detailed in the literature. However, insights can be drawn from studies on its parent compound, fluorescein. Upon exhaustive irradiation, fluorescein decomposes into smaller molecules, including phthalic acid and formic acid, along with carbon monoxide. wikipedia.org It is plausible that the degradation of this compound follows a similar pathway, initiated by the attack of singlet oxygen on the xanthene ring, leading to ring-opening and subsequent fragmentation. The resorcinol (B1680541) rings are particularly susceptible to reaction with singlet oxygen. wikipedia.org

The stability of the dye can also be influenced by its chemical environment and the specific application. For instance, in bioconjugation reactions involving coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), xanthene dyes can undergo chemical modification that leads to fluorescence quenching. acs.org While not a photodegradation mechanism in the traditional sense, it represents a pathway to the loss of functionality in specific research contexts. Studies on the photobleaching of various xanthene dyes have been conducted, and while specific kinetic data for this compound is not always singled out, the general findings indicate that halogenated fluoresceins can exhibit varying degrees of photostability. rsc.org

FactorInfluence on DegradationMechanism
Light ExposureIncreases degradation rateProvides energy for excitation and subsequent ROS formation
Oxygen ConcentrationIncreases degradation rateActs as a precursor for singlet oxygen generation
Dye ConcentrationCan influence rateHigher concentrations can lead to self-quenching and potentially faster bulk degradation
Solvent/MatrixCan stabilize or destabilizeThe local environment can affect triplet state lifetime and ROS diffusion

This table summarizes key factors influencing the photodegradation of this compound in research applications.

Applications of 2 ,7 Dibromofluorescein in Advanced Analytical and Chemical Biology Research

Development and Characterization of Fluorescent Probes and Sensors

Detection of Specific Ions and Small Molecules (e.g., pH, Reactive Oxygen Species, Metal Ions)

Based on the conducted research, there is insufficient verifiable information from the specified sources regarding the application of 2',7'-Dibromofluorescein as a fluorescent probe for the detection of pH, reactive oxygen species, or specific metal ions. Research in this area predominantly features the related compound 2',7'-Dichlorofluorescein (B58168). nih.govnih.govresearchgate.netnih.gov

Sensing in Artificial and in vitro Biological Systems

There is a lack of specific data in the reviewed literature concerning the use of this compound for sensing applications in artificial and in vitro biological systems. Studies of fluorescein (B123965) derivatives in artificial environments, such as reverse micelles, have focused on other analogues like 2,7-Dichlorofluorescein. researchgate.net

Methodological Contributions in Protein and Macromolecule Studies

Ligand Binding Studies and Protein Characterization via Spectroscopy

This compound has been identified as a notable inhibitor of Dual-specificity phosphatase 5 (DUSP5), an enzyme that regulates mitogen-activated protein kinase (MAPK) signaling and plays a role in vascular development. nih.govresearchgate.netnih.gov In a screen of FDA-approved drugs and related xanthene-ring compounds, this compound was characterized as an inhibitor of DUSP5 activity in vitro. nih.govnih.gov

The mechanism of inhibition is described as time-dependent, with the inhibitory effect increasing over the period of exposure. nih.govnih.govresearchgate.net This behavior is consistent with a slow-binding model that leads to irreversible enzyme inactivation. nih.govresearchgate.netnih.gov Further investigation into the mechanism revealed that the inhibitory potency of this compound was diminished in the presence of dithiothreitol (B142953) (DTT), a reducing agent. nih.govresearchgate.netnih.gov This suggests that the interaction likely involves reactivity with thiol groups, such as the cysteine residues within the enzyme's active site. nih.govnih.gov These characteristics make it a tool for studying the structure and function of DUSP5 and related phosphatases.

Table 1: Research Findings on the Inhibition of DUSP5 by this compound

Target EnzymeObserved EffectInhibition MechanismKey FindingCitation
Dual-specificity phosphatase 5 (DUSP5)Inhibition of phosphatase activityTime-dependent, slow-binding, likely irreversible inactivationPotency is reduced by the presence of dithiothreitol (DTT), suggesting thiol reactivity. nih.govresearchgate.netnih.govresearchgate.net

Investigations of Organic Anion Transporter Substrate Interactions

There is conflicting and insufficient information from verifiable, non-commercial sources to confirm that this compound is a substrate for organic anion transporters (OATPs). While some studies of fluorescein derivatives as OATP substrates have been conducted, they have focused on compounds like 2',7'-Dichlorofluorescein and 4',5'-Dibromofluorescein. researchgate.netacs.org Although one study includes a figure labeling a structure as this compound, the kinetic data in the body of the work is attributed to the 4',5' isomer, highlighting potential ambiguity in the literature. researchgate.netresearchgate.net

Compound Names Mentioned in this Article

Role in Fluorescence Resonance Energy Transfer (FRET) Applications

This compound (DBF), a halogenated derivative of fluorescein, plays a significant role in the development of fluorescent probes for Fluorescence Resonance Energy Transfer (FRET) applications, primarily by acting as an efficient fluorescence quencher. FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) in close proximity. The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor molecules, typically in the range of 1-10 nanometers, making FRET a powerful tool for studying molecular interactions, conformational changes in proteins, and enzymatic activity.

The quenching properties of dihalogenated fluoresceins, including this compound, have been harnessed in the design of FRET-based sensors. In such systems, the fluorescence of a donor fluorophore is quenched when the DBF moiety is brought into its vicinity due to a specific biological event. For instance, studies have shown that dihalogenated fluorescein dyes, such as DBF, can form binary complexes with certain molecules, leading to a quenching of their intrinsic fluorescence. science.govscience.gov This principle is fundamental to creating "turn-off" or "turn-on" fluorescent probes where the signal is modulated by the interaction with a target analyte.

A notable example of a related dibromofluorescein (B1618816) derivative in a FRET application is the use of 4′,5′-Bis(1,2,3-dithioarsolan-2-yl)-2′,7′-dibromofluorescein. This biarsenical derivative has been utilized in a FRET-based system to quench the fluorescence of Green Fluorescent Protein (GFP). instras.com In this setup, the tetracysteine-tagged protein of interest is labeled with the biarsenical dye. When the labeled protein interacts with a GFP-tagged partner, the dibromofluorescein derivative is brought close enough to the GFP to quench its fluorescence, indicating the interaction. The degree of quenching provides a measure of the binding event. instras.com

The mechanism of quenching by halogenated fluoresceins like DBF often involves the heavy atom effect, where the bromine atoms enhance the rate of intersystem crossing from the excited singlet state to the triplet state. This non-radiative decay pathway competes with fluorescence emission, effectively quenching the fluorescence of the donor in a FRET pair. This characteristic makes DBF and its derivatives valuable components in the design of FRET probes for monitoring dynamic biological processes.

Table 1: Key Principles of this compound in FRET

Feature Description Reference
Primary Role Acts as a fluorescence acceptor or quencher. science.gov
Mechanism Fluorescence quenching through mechanisms like the heavy atom effect, which promotes non-radiative decay pathways. instras.com
Application Principle Used in designing "turn-off" or "turn-on" sensors where proximity to a donor fluorophore, mediated by a biological event, modulates the fluorescence signal. science.govscience.gov
Illustrative Derivative 4′,5′-Bis(1,2,3-dithioarsolan-2-yl)-2′,7′-dibromofluorescein used to quench GFP fluorescence in protein interaction studies. instras.com

Contributions to Advanced Microscopy Techniques in Research Settings (e.g., Cellular Imaging Methodologies)

This compound and its derivatives have made significant contributions to advanced microscopy techniques, particularly in the realm of cellular imaging. The utility of these compounds stems from their favorable photophysical properties, including strong fluorescence and, for certain derivatives, cell permeability, which allows for the visualization of intracellular structures and processes in living cells. nih.gov

In conventional fluorescence microscopy, including confocal and multiphoton microscopy, derivatives of this compound are employed as fluorescent labels. acs.orguni-tuebingen.de Confocal microscopy provides optical sectioning capabilities, reducing out-of-focus light to create sharper images of fluorescently labeled specimens. Multiphoton microscopy offers even deeper tissue penetration with less phototoxicity, making it suitable for imaging dynamic processes within living tissues. uni-tuebingen.de Research has demonstrated that this compound can be used for the fluorescence imaging of living cells, with studies showing its localization within the cell nucleus. researchgate.net This characteristic is valuable for studying nuclear architecture and events.

The chemical scaffold of this compound is amenable to synthetic modification, allowing for the development of probes with improved properties for advanced imaging. nih.govacs.org For example, the synthesis of derivatives can enhance cell permeability, solubility, and photostability, or introduce specific functionalities for targeting particular cellular components. While not specific to the dibromo- derivative, the molecular engineering of the related 2',7'-dichlorofluorescein to create near-infrared (NIR-II) probes highlights the potential of the dihalogenated fluorescein framework for developing agents for deep-tissue imaging.

Furthermore, the principles of fluorescence quenching associated with this compound are relevant to the development of activatable probes for microscopy. scholaris.canih.gov These "smart" probes are designed to be non-fluorescent or "quenched" until they interact with a specific enzyme or analyte within the cell. This interaction triggers a conformational change or cleavage event that restores fluorescence, enabling the visualization of specific molecular activities with high signal-to-background ratios.

While direct applications of this compound in super-resolution microscopy techniques like PALM or STORM are not extensively documented in the provided context, the broader family of fluorescein dyes is central to these methods. Super-resolution microscopy overcomes the diffraction limit of light, allowing for imaging at the nanoscale. The development of photoswitchable or photoactivatable fluorescein derivatives is a key area of research for enabling these advanced imaging modalities. The core structure of this compound represents a versatile platform that can be further functionalized to create such sophisticated probes for nanoscale biological imaging.

Table 2: Applications of this compound Derivatives in Microscopy

Microscopy Technique Application of this compound and its Derivatives Key Advantages Reference
Live-Cell Imaging Staining of intracellular structures, cell tracking, and protein localization. Cell permeability, strong fluorescence. nih.gov
Confocal & Multiphoton Microscopy High-resolution imaging of cellular and subcellular structures, such as the nucleus. Optical sectioning, reduced phototoxicity (multiphoton), deep tissue penetration (multiphoton). acs.orguni-tuebingen.deresearchgate.net
Activatable Probes Design of "smart" probes that fluoresce upon interaction with a specific target (e.g., enzyme, analyte). High signal-to-background ratio, visualization of specific molecular activities. scholaris.canih.gov
Probe Development Synthetic modification to enhance properties like cell permeability, photostability, and targeting. Tunable properties for specific imaging applications. nih.govacs.org

Theoretical and Computational Studies of 2 ,7 Dibromofluorescein

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing density functional theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic landscape of 2',7'-dibromofluorescein. These methods allow for the optimization of the molecule's geometry and the calculation of various molecular properties.

DFT calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, can predict the bond lengths and angles of this compound. The introduction of bromine atoms onto the fluorescein (B123965) backbone induces changes in the molecular geometry, increasing the molecule's bulkiness and influencing intermolecular interactions. worldscientific.com

The electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for understanding the molecule's reactivity and its behavior as a photosensitizer. The substitution with electron-withdrawing halogen atoms like bromine generally leads to a decrease in both HOMO and LUMO energy levels. researchgate.net This narrowing of the HOMO-LUMO gap affects the energy required for electronic excitation. worldscientific.com The calculated HOMO and LUMO energies can be used to derive important reactivity descriptors, as shown in the table below.

ParameterDescriptionSignificance
Ionization Potential (IP)The energy required to remove an electron from the molecule. Approximated as -EHOMO.Indicates the molecule's ability to donate an electron.
Electron Affinity (EA)The energy released when an electron is added to the molecule. Approximated as -ELUMO.Indicates the molecule's ability to accept an electron.
Electronegativity (χ)A measure of the atom's ability to attract shared electrons. Calculated as (IP + EA) / 2.Relates to the overall electron-attracting power.
Chemical Hardness (η)A measure of resistance to change in electron distribution. Calculated as (IP - EA) / 2.Indicates the molecule's stability and reactivity.
Softness (S)The reciprocal of chemical hardness (1 / η).Relates to the molecule's polarizability.
Electrophilicity Index (ω)A measure of the energy lowering due to maximal electron flow. Calculated as χ2 / (2η).Quantifies the electrophilic nature of the molecule.

Quantum chemical calculations also reveal the charge distribution within the this compound molecule. The bromine substituents, being electronegative, draw electron density, which can influence the molecule's interaction with its environment and its reactivity in chemical processes such as fluorescence quenching. science.gov

Molecular Dynamics Simulations for Understanding Solvation and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of this compound in solution. MD simulations model the movement of atoms and molecules over time, providing insights into solvation processes and intermolecular interactions that are crucial for understanding the dye's behavior in different solvent environments.

MD simulations can be used to study the hydration of this compound, revealing the arrangement of water molecules around the dye and the formation of hydrogen bonds. The number and strength of these hydrogen bonds can vary depending on the local environment, including temperature and the presence of other solutes. researchgate.net The solvation shell around the molecule plays a critical role in its photophysical properties, as the solvent can influence the energy levels of the ground and excited states. nih.gov

These simulations can provide data on:

Radial Distribution Functions: To understand the probability of finding solvent molecules at a certain distance from specific atoms of the dye.

Hydrogen Bond Dynamics: To analyze the formation and breaking of hydrogen bonds between the dye and solvent molecules.

Solvation Free Energy: To quantify the energetic favorability of dissolving the dye in a particular solvent. squ.edu.om

Understanding these interactions is key to explaining solvent-dependent shifts in absorption and fluorescence spectra (solvatochromism) and the fluorescence quenching mechanisms.

Predictive Modeling of Spectroscopic and Photophysical Properties

One of the significant applications of theoretical chemistry is the predictive modeling of spectroscopic and photophysical properties of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating electronic excitation energies, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy.

TD-DFT calculations can predict the excitation energies and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netstackexchange.com For fluorescein and its derivatives, these calculations have shown that halogenation leads to a redshift (a shift to longer wavelengths) in the absorption spectra. researchgate.net

The table below presents a hypothetical example of TD-DFT calculation results for the main electronic transitions of this compound, illustrating the type of data that can be obtained.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major MO Contribution
S0 → S12.485000.95HOMO → LUMO
S0 → S22.954200.12HOMO-1 → LUMO
S0 → S33.263800.05HOMO → LUMO+1

Note: The data in this table is illustrative and based on typical results for similar dyes. Actual values would be obtained from specific TD-DFT calculations.

Beyond absorption, theoretical models can also predict fluorescence wavelengths. By optimizing the geometry of the molecule in its first excited state (S1), the energy of the fluorescence emission can be calculated. The difference between the absorption and fluorescence maxima, known as the Stokes shift, can also be estimated. researchgate.net

Furthermore, computational models can help understand and predict other photophysical properties such as the fluorescence quantum yield and lifetime, although these are more complex to calculate accurately as they involve non-radiative decay pathways. The introduction of heavy atoms like bromine is known to enhance intersystem crossing to the triplet state, which can lead to a decrease in fluorescence intensity, a phenomenon that can be investigated computationally. acs.orgrsc.org

Elucidating the Influence of Halogen Substituents on Molecular and Electronic Properties

The substitution of hydrogen atoms with halogens on the fluorescein scaffold has a profound impact on its molecular and electronic properties. Computational studies are essential to systematically investigate these effects.

Molecular Properties: The introduction of two bromine atoms at the 2' and 7' positions significantly alters the steric and electronic nature of the fluorescein molecule.

Electron Distribution: Bromine is an electron-withdrawing group, which influences the electron density distribution across the xanthene core. This redistribution of charge affects the molecule's dipole moment and its interaction with polar solvents. researchgate.net

Electronic Properties: The electronic properties are particularly sensitive to halogen substitution, which in turn governs the photophysical behavior.

Orbital Energies: As previously mentioned, bromine substitution lowers the HOMO and LUMO energy levels. researchgate.net This reduction in the energy gap is a key factor in the observed bathochromic (red) shift in the absorption and emission spectra of this compound compared to fluorescein. researchgate.net

Spectroscopic Shifts: Theoretical calculations have successfully reproduced the experimental trend of red-shifted absorption spectra upon halogenation of fluoresceins. researchgate.net This shift is attributed to the p-π conjugation between the p-electrons of the bromine atom and the π-electron system of the aryl rings. researchgate.net

Intersystem Crossing: The "heavy-atom effect" is a well-known phenomenon where the presence of heavy atoms like bromine increases the rate of intersystem crossing from the singlet excited state (S1) to the triplet state (T1). acs.org This process competes with fluorescence, often leading to a lower fluorescence quantum yield for brominated fluoresceins compared to their non-brominated or chlorinated counterparts. researchgate.net Computational methods can be used to calculate the spin-orbit coupling constants, which are a measure of the efficiency of intersystem crossing.

The table below summarizes the general influence of bromine substitution on the properties of fluorescein, as elucidated by computational studies.

PropertyEffect of Bromine SubstitutionUnderlying Reason
Absorption Wavelength (λmax)Red-shift (bathochromic shift)Lowering of the HOMO-LUMO energy gap. researchgate.netresearchgate.net
Fluorescence IntensityGenerally weakenedIncreased intersystem crossing due to the heavy-atom effect. researchgate.netacs.org
Stokes ShiftGenerally decreasesChanges in the geometry and electronic structure between the ground and excited states. researchgate.net
ReactivityIncreased electrophilicityLowering of LUMO energy, making it a better electron acceptor. worldscientific.com

Mechanistic Investigations and Reaction Chemistry Involving 2 ,7 Dibromofluorescein

Photoredox Catalysis and Photoinduced Electron Transfer Mechanisms

Fluorescein (B123965) and its derivatives, including 2',7'-dibromofluorescein, are increasingly recognized as potent organic photoredox catalysts. acs.org They can harness the energy from visible light to drive chemical reactions under mild conditions, such as at room temperature and in an aerobic atmosphere. acs.org The core of this capability lies in the process of photoinduced electron transfer (PET).

Upon absorption of light, the dye is excited from its ground state to a singlet excited state, which can then undergo intersystem crossing (ISC) to a longer-lived triplet excited state. This excited dye can then participate in electron transfer processes. In a reductive quenching cycle, the excited dye accepts an electron from a donor molecule, such as triethanolamine (B1662121) (TEOA), to form a dye radical anion. acs.org This radical anion can then transfer an electron to another molecule, such as molecular oxygen, regenerating the ground-state dye and producing reactive species like superoxide (B77818). acs.orgnih.gov

The efficiency of photoredox catalysis is significantly influenced by the molecular structure of the fluorescein derivative. The introduction of halogen atoms, like bromine, onto the xanthene ring has been shown to enhance photoredox catalytic performance. acs.org This is attributed to the "heavy atom effect," where the presence of bromine promotes ISC, leading to a higher population of the catalytically active triplet state.

In specific applications, this compound has been employed as a photocatalyst, although in some instances, other derivatives like eosin (B541160) Y (2',4',5',7'-tetrabromofluorescein) have demonstrated superior performance for certain reactions, such as the C-3 formylation of indoles. thieme-connect.com The choice of catalyst often depends on the specific reaction conditions and substrates involved. The fundamental mechanism, however, remains rooted in the ability of the dye to mediate electron transfer under visible light irradiation.

A generalized mechanism for fluorescein-based photoredox catalysis involving an electron donor (like TEOA) under aerobic conditions can be summarized as follows:

Excitation: The dye absorbs a photon, transitioning to an excited state.

Intersystem Crossing: The excited singlet state converts to a more stable triplet state.

Electron Transfer: The excited dye reacts with an electron donor (e.g., TEOA), forming a dye radical anion and a donor radical cation. acs.org

Regeneration: The dye radical anion transfers an electron to molecular oxygen, regenerating the ground-state dye and forming superoxide. acs.orgnih.gov

Radical Initiation: The donor radical cation can undergo further reactions, such as proton abstraction, to generate a radical species that initiates the desired chemical transformation. acs.org

Photosensitization Processes and Their Chemical Applications (excluding therapeutic uses)

Photosensitization is a process where a molecule (the photosensitizer) absorbs light and transfers the energy to another molecule, often molecular oxygen, leading to the formation of reactive oxygen species (ROS). This compound, like other fluorescein derivatives, can act as a photosensitizer.

Upon excitation by light, the photosensitizer can transfer its energy to ground-state molecular oxygen (a triplet state), promoting it to the highly reactive singlet oxygen (a singlet state). This process is known as a Type II photosensitization mechanism. Alternatively, the excited photosensitizer can react directly with a substrate through electron transfer, generating radical ions, which can then react with oxygen to produce superoxide anions. This is referred to as a Type I mechanism.

The quantum yield of singlet oxygen production can be significantly enhanced when the photosensitizer, such as fluorescein, is bound to organized assemblies like reversed micelles. researchgate.net The constrained environment of the micelle can influence the photophysical properties of the dye, favoring energy transfer to oxygen.

A key application of this photosensitizing ability is in the detection of oxidative stress. Probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH2-DA) are used to measure the presence of oxidants. nih.gov While not this compound itself, the underlying principle is analogous. The non-fluorescent reduced form of the dye can be oxidized by ROS to a highly fluorescent product. This chemistry has been adapted for various redox assays in cell-free and in vitro systems, including the study of oxidant production by transition metals and activated macrophages. nih.gov

Interactions with Polymeric and Supramolecular Assemblies

The interaction of this compound and its analogs with polymeric and supramolecular structures provides a means to modulate its chemical and photophysical properties and to probe the microenvironment of these complex systems.

When incorporated into reversed microemulsions, which are nanosized water droplets dispersed in an oil phase and stabilized by surfactants, the spectral properties of dyes like 2',7'-dichlorofluorescein (B58168) are highly sensitive to the microenvironment. researchgate.net Studies have shown that the tautomeric equilibrium of the dye—the distribution between its different structural isomers—can be significantly shifted within the "water pools" of these microemulsions compared to bulk aqueous solutions. researchgate.net For instance, the monoanion of 2',7'-dichlorofluorescein in AOT (Aerosol-OT) reversed microemulsions predominantly exists as a colored phenolate (B1203915) tautomer, in contrast to the carboxylate tautomer of unsubstituted fluorescein. researchgate.net This sensitivity allows the dye to act as a probe for the local properties of the supramolecular assembly.

Fluorescent dyes can also be encapsulated within nanoparticles, such as those made of silica (B1680970), to enhance their stability. science.gov Encapsulation can protect the dye from photobleaching and photodegradation, which is a significant advantage in applications requiring prolonged light exposure. science.gov

Furthermore, the interaction of fluorescein derivatives with supramolecular hydrogels, which are polymer networks formed through non-covalent interactions like hydrogen bonding and hydrophobic interactions, is an area of active research. researchgate.net These materials are of interest for a variety of applications due to their stimuli-responsive and self-healing properties. researchgate.net The inclusion of dyes like this compound can serve to report on the internal structure and dynamics of the hydrogel or to impart photoresponsive behavior to the material.

Emerging Research Directions and Future Perspectives for 2 ,7 Dibromofluorescein

Design and Synthesis of Next-Generation Dibromofluorescein (B1618816) Derivatives with Tuned Properties

The core structure of 2',7'-dibromofluorescein (DBF) offers a versatile scaffold for chemical modification, enabling the synthesis of next-generation derivatives with finely tuned properties. Research into fluorescein (B123965) analogs has demonstrated that the introduction of various substituents can significantly alter their photophysical and chemical characteristics, a principle that is being actively applied to DBF. acs.org

The primary strategies for creating these new derivatives involve targeted chemical reactions at several key positions on the DBF molecule:

The Xanthene Core: The introduction of additional halogen atoms or other functional groups onto the xanthene ring is a proven method for modulating properties like intersystem crossing (ISC). acs.org The "heavy-atom effect" induced by bromine already enhances the ISC in DBF compared to unsubstituted fluorescein. Further strategic halogenation could amplify this effect, making derivatives more efficient photosensitizers for applications like photodynamic therapy and photocatalysis. acs.org

The Phenyl Ring: The pendant phenyl ring is another key site for modification. Adding electron-withdrawing or electron-donating groups to this ring can alter the dye's pKa, absorption, and emission spectra. acs.org For instance, synthesizing DBF analogs with carboxyl or sulfonyl groups on the phenyl ring could improve water solubility and cellular retention, which is crucial for biological imaging. acs.org

The Phenolic Hydroxyl Groups: The two hydroxyl groups on the xanthene structure are critical to the dye's fluorescence and pH sensitivity. Alkylation or esterification of these groups can "cage" the dye, rendering it non-fluorescent. scholaris.ca This strategy is central to creating activatable probes that fluoresce only after a specific enzymatic or chemical cleavage event, allowing for the targeted detection of biological activity. scholaris.ca For example, a DBF derivative could be designed to be activated by a cancer-specific enzyme. scholaris.ca

Synthetic procedures for these modifications often involve well-established organic chemistry reactions. Friedel-Crafts reactions can be used to introduce groups to the phenyl ring, while nucleophilic substitution reactions are employed to modify the xanthene core. acs.orgrsc.org

Table 1: Influence of Substituents on Fluorescein Derivative Properties

Substituent/ModificationPositionEffect on PropertyPotential Application for DBF DerivativesReference
Halogen (Br, I)Xanthene CoreEnhanced intersystem crossing (ISC), increased photoredox catalytic performance.More efficient photosensitizers for photocatalysis and proximity labeling. acs.org
CarboxyethylXanthene CoreIncreases pKa, improves cellular retention.Development of pH sensors for specific biological compartments. acs.org
CarboxylPhenyl RingImproves cellular retention.Long-term cell tracking and imaging agents. acs.org
Alkylation/AcylationHydroxyl GroupsQuenches fluorescence (creates "caged" dyes).Activatable probes for detecting specific enzyme activity. scholaris.ca
Nitro GroupXanthene CoreAlters electronic properties and tautomeric equilibria.Creation of probes with unique spectral responses to their environment. researchgate.netmdpi.com

Integration into Novel Materials and Nanostructures for Research Applications

The unique properties of this compound are being harnessed by integrating it into advanced materials and nanostructures, leading to the development of powerful new tools for research.

A prominent example is its use in Halo-seq , a technique for quantitative subcellular transcriptome analysis. acs.orgelifesciences.org In this method, DBF is chemically modified with a HaloTag ligand. This allows the DBF molecule to be specifically recruited to a Halo-tagged protein expressed within a targeted subcellular compartment (e.g., nucleus, cytoplasm, or near specific organelles). elifesciences.org Upon irradiation with blue light, the DBF acts as a photosensitizer, generating singlet oxygen. acs.org This highly reactive species then facilitates the proximity labeling of nearby RNA molecules, which can be subsequently isolated and identified through sequencing. acs.orgelifesciences.org This integration of DBF into a protein-targeting system provides an unprecedented view of the spatial organization of the transcriptome.

Another key application is as a photosensitizer in photocatalytic cell labeling . In a method termed PhoXCELL, DBF is used to achieve antigen-specific T cell detection. doi.org The principle relies on DBF's ability to generate reactive oxygen species under illumination, which can then be used to label proximal cells or biomolecules, enabling the study of cell-cell interactions. doi.org

Furthermore, the principles of encapsulating fluorescein dyes within nanomaterials to enhance their performance are directly applicable to DBF. science.govscience.gov Researchers have shown that embedding fluorescein dyes into silica (B1680970) nanoparticles can significantly improve their photostability and prevent photobleaching. science.govscience.gov Applying this strategy to this compound could lead to the creation of highly robust fluorescent nanoprobes for long-term imaging and sensing applications in complex biological environments.

Interdisciplinary Research at the Interface of Chemistry, Physics, and Biology

Research on this compound exemplifies a highly interdisciplinary approach, merging concepts from chemistry, physics, and biology to solve complex scientific problems.

The development of Halo-seq is a prime illustration of this convergence. acs.orgelifesciences.org

Chemistry: This involves the synthesis of the DBF-HaloTag ligand conjugate, a molecule precisely designed for its task. elifesciences.org

Physics: The technique is fundamentally driven by the photophysical properties of DBF—specifically, its absorption of light photons and subsequent energy transfer to create singlet oxygen. acs.org

Biology: The application is purely biological, aiming to answer fundamental questions about RNA localization and gene expression within living cells. elifesciences.org

Similarly, the investigation of DBF as a potential photodynamic therapeutic agent highlights this interdisciplinary synergy. A study identified this compound as a time-dependent inhibitor of Dual specific phosphatase 5 (DUSP5), an enzyme involved in vascular diseases. nih.gov This research combines:

Chemistry: Screening of halogenated xanthene compounds and studying their structure-activity relationship. nih.gov

Physics: The mechanism of action is linked to the dye's LUMO energy and its ability to form light-activated radical anions. nih.gov

Biology: The target is a biologically significant enzyme (DUSP5), and the goal is to understand enzyme kinetics and develop treatments for vascular patterning diseases. nih.gov

Studies on the protolytic equilibria and tautomerism of DBF and its analogs in different organized solutions, such as micelles and microemulsions, also reside at this interface. mdpi.comresearchgate.net This research uses spectroscopic techniques (Physics ) to understand how the chemical environment influences the dye's ionization and structural states (Chemistry ), providing insights that are crucial for its application as a probe in biomimetic systems (Biology ). researchgate.net

Unresolved Challenges and Opportunities in the Academic Study of Dibromofluorescein

Despite its growing list of applications, the academic study of this compound faces several challenges, which in turn present significant opportunities for future research.

One key challenge is the compound's reactivity and stability in certain biological contexts . For instance, the inhibitory potency of DBF against the DUSP5 enzyme was found to be diminished in the presence of dithiothreitol (B142953) (DTT), suggesting reactivity with thiols. nih.gov This could limit its effectiveness in the highly reducing environments found inside cells and represents a significant hurdle for developing it into a reliable intracellular probe or therapeutic. The opportunity here lies in designing next-generation derivatives with protective groups or modified structures that are less susceptible to reaction with cellular thiols.

Another challenge is photostability . Like many fluorophores, DBF is susceptible to photobleaching under intense or prolonged illumination. This can limit its use in long-term imaging experiments. Encapsulating DBF in protective nanostructures like silica nanoparticles is a promising opportunity to overcome this limitation. science.govscience.gov

The specificity of light-based activation also presents a double-edged sword. While light offers precise spatiotemporal control, its penetration into biological tissues is limited, restricting many applications of DBF to cell cultures or superficial tissues. doi.org A major opportunity exists in the rational design of DBF analogs that are activated by longer-wavelength light (red or near-infrared), which can penetrate deeper into biological samples.

Finally, while DBF has been used as a component in probes, there remains an opportunity to develop it into a more selective standalone sensor . For example, a study on dihalogenated fluoresceins showed they could form complexes with the drug torasemide, leading to fluorescence quenching. science.gov This suggests that DBF itself could be the basis for new chemosensors. The challenge and opportunity lie in discovering and rationally designing DBF-based systems that can selectively detect other important analytes, from metal ions to specific biomolecules, through predictable and robust fluorescence responses.

Table of Mentioned Compounds

Common NameSystematic or IUPAC Name
This compound (DBF)2',7'-Dibromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Fluorescein3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
4',5'-Dibromofluorescein4',5'-Dibromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
4,5-Dinitro-2,7-dibromofluorescein2',7'-Dibromo-4',5'-dinitro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Eosin (B541160) Y2',4',5',7'-Tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
2',7'-Dichlorofluorescein (B58168)2',7'-Dichloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
MerbrominDisodium;2',7'-dibromo-4'-(hydroxymercurio)-3',6'-dihydroxyspiro[isobenzofuran-1,9'-xanthen]-3-one
Erythrosin BDisodium;2',4',5',7'-tetraiodo-3',6'-dihydroxyspiro[isobenzofuran-1,9'-xanthen]-3-one
Rose Bengal4,5,6,7-Tetrachloro-2',4',5',7'-tetraiodo-3',6'-dihydroxyspiro[isobenzofuran-1,9'-xanthen]-3-one
2′,7′-bis(carboxyethyl)-5-carboxyfluorescein (BCECF)2-(2,7-bis(2-carboxyethyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl)-5-carboxybenzoic acid
Dithiothreitol (DTT)(2S,3S)-1,4-bis(sulfanyl)butane-2,3-diol
TorasemideN-[(isopropylamino)carbonyl]-4-[(3-methylphenyl)amino]pyridine-3-sulfonamide
HaloTag Ligand(Specific structure varies, e.g., a chloroalkane linker attached to the dye)
Singlet OxygenDioxygen(2•)

Q & A

Basic Research Questions

Q. What are the key spectroscopic properties of 2',7'-Dibromofluorescein, and how are they utilized in analytical applications?

  • Methodological Answer : The compound exhibits strong absorption in the visible spectrum, with excitation/emission maxima typically near 504 nm and 529 nm (observed in analogous fluorescein derivatives). These properties enable its use in fluorescence-based assays, such as resonance Rayleigh scattering (RRS) for analyzing metal-chelate complexes (e.g., palladium-cephalosporin systems). Researchers should calibrate spectrophotometers using standard solutions of the dye and validate detection limits under varying pH conditions to optimize signal-to-noise ratios .

Q. How is this compound employed in protein interaction studies using fluorescence spectroscopy?

  • Methodological Answer : The dye acts as a fluorescent ligand to study protein binding via fluorescence quenching or Förster resonance energy transfer (FRET). For example, titrate this compound into protein solutions and monitor emission shifts at 520–550 nm. Use Stern-Volmer plots to quantify binding constants, ensuring corrections for inner-filter effects. Parallel circular dichroism (CD) or isothermal titration calorimetry (ITC) can validate thermodynamic parameters .

Q. What protocols are recommended for handling and storing this compound to maintain stability?

  • Methodological Answer : Store the compound in airtight, light-protected containers at –20°C to prevent photodegradation. Prepare working solutions in anhydrous DMSO or ethanol to avoid hydrolysis. For aqueous applications, use buffers (e.g., Tris-HCl, pH 8.0) and confirm solubility via dynamic light scattering (DLS). Safety protocols include using nitrile gloves and fume hoods, as brominated fluorescein derivatives may release toxic vapors under prolonged light exposure .

Advanced Research Questions

Q. What methodological challenges arise when using this compound for spatially restricted RNA labeling, and how can they be addressed?

  • Methodological Answer : In Halo-seq, the dye generates singlet oxygen radicals upon green-light irradiation, which can diffuse beyond target regions, reducing spatial resolution. To mitigate this, pre-treat cells with cytoplasmic/nuclear stabilizers (e.g., glycerol-based cryoprotectants) and optimize irradiation time (e.g., 5–10 ms pulses). Validate labeling specificity using control cells lacking HaloTag-fused proteins and confirm RNA integrity via northern blotting .

Q. How do structural variations in brominated fluorescein derivatives influence their efficacy in inhibiting protein-protein interactions?

  • Methodological Answer : Bromination patterns (e.g., 4',5' vs. 2',7' positions) alter steric and electronic properties, affecting binding to targets like Bax/Bcl-X(L). Compare analogs via in vitro pull-down assays: immobilize the target protein on beads, incubate with fluorescein derivatives, and quantify eluted complexes using SDS-PAGE or mass spectrometry. Molecular docking simulations can further predict binding affinities based on halogen-bonding interactions .

Q. How can researchers validate the specificity of this compound in detecting reactive oxygen species (ROS) amidst competing cellular signals?

  • Methodological Answer : Co-treat cells with ROS scavengers (e.g., N-acetylcysteine) to confirm signal reduction. Use orthogonal assays (e.g., electron paramagnetic resonance, EPR) to cross-validate ROS levels. For intracellular imaging, combine the dye with organelle-specific probes (e.g., MitoTracker) to rule out compartmentalization artifacts. Normalize fluorescence intensity to protein content or cell count to control for variability .

Q. What strategies enhance the reproducibility of this compound-based assays across different experimental models?

  • Methodological Answer : Standardize dye concentration (e.g., 10 µM in PBS) and incubation time (30–60 minutes) across cell lines or tissues. Include internal controls (e.g., non-brominated fluorescein) to account for background autofluorescence. For in vivo studies, optimize delivery routes (e.g., intravenous vs. intraperitoneal) and use pharmacokinetic models to estimate clearance rates. Publish raw fluorescence spectra and calibration curves to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.